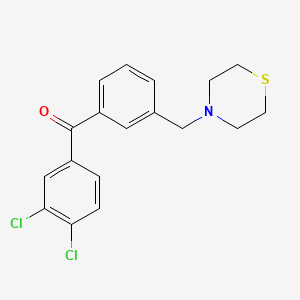

3,4-dichloro-3'-thiomorpholinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTBYZRWYYNFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643391 | |

| Record name | (3,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-87-6 | |

| Record name | Methanone, (3,4-dichlorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-dichloro-3'-thiomorpholinomethyl benzophenone

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for the synthesis and detailed structural elucidation of 3,4-dichloro-3'-thiomorpholinomethyl benzophenone, a novel Mannich base derived from 3,4-dichlorobenzophenone. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a theoretical foundation and practical, step-by-step protocols. The benzophenone scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The introduction of an aminomethyl group via the Mannich reaction is a well-established strategy to enhance the pharmacological profile of a lead compound[2][3]. This guide details a robust synthetic route and a multi-faceted analytical workflow to ensure the unequivocal identification and purity assessment of the target compound.

Part 1: Synthesis via Mannich Reaction

The synthesis of the target compound is achieved through the Mannich reaction, a three-component organic reaction involving the aminoalkylation of an acidic proton located alpha to a carbonyl group[3][4]. In this case, the reaction condenses 3,4-dichlorobenzophenone (the carbonyl compound), formaldehyde (a non-enolizable aldehyde), and thiomorpholine (a secondary amine) to yield the desired β-amino-carbonyl product, also known as a Mannich base[3][4][5].

Reaction Principle & Mechanism

The reaction proceeds via the formation of an electrophilic Eschenmoser-like salt (iminium ion) from the condensation of thiomorpholine and formaldehyde.[5][6] The 3,4-dichlorobenzophenone, under acidic or basic conditions, tautomerizes to its enol or enolate form. This nucleophilic enol then attacks the iminium ion, leading to the formation of the C-C bond and yielding the final aminomethylated product after workup[4][6]. Protic solvents like ethanol are often employed to facilitate the formation of the iminium ion[6].

Caption: High-level workflow for the synthesis of the target compound.

Starting Materials & Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| 3,4-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | >98% |

| Thiomorpholine | C₄H₉NS | 103.19 | >98% |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 37 wt. % in H₂O |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | Concentrated |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dichlorobenzophenone (e.g., 10.0 g, 39.8 mmol).

-

Reagent Addition: Add anhydrous ethanol (100 mL) and stir until the benzophenone is fully dissolved. To this solution, add thiomorpholine (4.5 g, 43.8 mmol, 1.1 eq) followed by aqueous formaldehyde (37%, 4.0 mL, 47.8 mmol, 1.2 eq).

-

Acid Catalysis: Add 3-4 drops of concentrated hydrochloric acid to catalyze the reaction. The rationale for acid catalysis is to promote the formation of the electrophilic iminium ion, which is the key intermediate that reacts with the enol form of the ketone[4][6].

-

Reaction Execution: Heat the mixture to reflux (approx. 80-85°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

-

Workup & Extraction: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Part 2: Structural Characterization and Validation

A multi-technique spectroscopic approach is mandatory to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures that every key structural feature is independently verified.

Caption: Integrated workflow for the structural elucidation of the product.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7] The spectrum is dominated by the strong carbonyl stretch of the benzophenone core.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3100-3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the phenyl rings[7]. |

| ~2950-2800 | Aliphatic C-H stretch | From the methylene bridge and thiomorpholine ring protons. |

| ~1670-1685 | C=O (Ketone) stretch | Strong, sharp peak. Conjugation with the aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹)[8][9]. |

| ~1600, ~1470 | Aromatic C=C stretch | Skeletal vibrations of the phenyl rings[7]. |

| ~1100-1000 | C-Cl (Aryl chloride) stretch | Indicates the presence of chlorine atoms on the aromatic ring[7]. |

| ~1150-1100 | C-N stretch | Vibration of the bond connecting the methylene bridge to the thiomorpholine nitrogen. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.

Expected ¹H NMR Signals (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.4 | Multiplet | 8H | Aromatic protons from both phenyl rings. |

| ~3.8 - 4.0 | Singlet | 2H | Protons of the newly formed methylene (-CH₂-) bridge. |

| ~2.8 - 2.6 | Multiplet | 8H | Protons of the two -CH₂- groups in the thiomorpholine ring. |

Expected ¹³C NMR Signals (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Ketone Carbonyl) |

| ~140 - 125 | Aromatic Carbons |

| ~55-60 | -CH₂- (Methylene Bridge) |

| ~50-55 | N-CH₂- (Thiomorpholine) |

| ~25-30 | S-CH₂- (Thiomorpholine) |

Note: Specific assignments of aromatic protons and carbons require advanced 2D NMR techniques but the overall pattern confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides evidence of the elemental composition, particularly the presence of chlorine atoms, through isotopic patterns.

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z Value | Assignment | Rationale |

| [M]⁺ | Molecular Ion | Corresponds to the exact mass of C₁₇H₁₅Cl₂NOS. |

| [M+2]⁺ | Isotope Peak | Due to the presence of one ³⁷Cl isotope. The relative intensity of [M+2] to [M] will be approximately 65% of the [M] peak height, which is characteristic for a molecule with two chlorine atoms[10][11]. |

| [M+4]⁺ | Isotope Peak | Due to the presence of two ³⁷Cl isotopes. The relative intensity will be lower, around 10% of the [M] peak[10][11]. |

| Various | Fragment Ions | Fragmentation may occur via cleavage of the C-C bond adjacent to the nitrogen or loss of the thiomorpholine moiety. |

The characteristic isotopic cluster for a dichlorinated compound ([M], [M+2], [M+4]) is a definitive piece of evidence for the successful incorporation of the 3,4-dichlorobenzophenone starting material[10][11][12].

References

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.

-

Mannich reaction - Wikipedia. Available at: [Link]

-

Mannich Reaction - Organic Chemistry Portal. Available at: [Link]

-

Mannich Reaction Mechanism - BYJU'S. Available at: [Link]

-

Mannich Reaction - NROChemistry. Available at: [Link]

-

Mannich Reaction - Chemistry LibreTexts. Available at: [Link]

-

16.9: Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

- CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ... - Google Patents.

-

Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed. Available at: [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. Available at: [Link]

-

Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives - irjhis. Available at: [Link]

-

Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives. Available at: [Link]

-

Thiomorpholine - Wikipedia. Available at: [Link]

-

IR Spectroscopy Spectra | PDF | Amine | Ketone - Scribd. Available at: [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC - NIH. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

Benzophenone 1H-NMR, 13C-NMR and IR Spectra | PDF - Scribd. Available at: [Link]

-

Infrared Spectroscopy - CDN. Available at: [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

-

Structural features of benzophenone derivatives and structure–activity... - ResearchGate. Available at: [Link]

-

2-aminobenzophenone - Organic Syntheses Procedure. Available at: [Link]

-

3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem. Available at: [Link]

-

Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones - PubMed. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. Available at: [Link]

-

¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. Available at: [Link]

-

Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Available at: [Link]

- CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents.

-

IR and H-NMR analysis of benzophenone - Chemistry Stack Exchange. Available at: [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Available at: [Link]

-

2 - Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mannich Reaction | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of (3,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

(3,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone is a multifaceted organic molecule featuring a dichlorinated phenyl ring, a central benzophenone-like core, and a thiomorpholine moiety. This unique structural combination suggests its potential as a scaffold in medicinal chemistry, likely influencing its pharmacokinetic and pharmacodynamic profiles. The thiomorpholine group, a sulfur-containing analog of morpholine, can significantly impact a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. The dichlorophenyl substituent is a common feature in pharmacologically active compounds, often enhancing binding affinity and modifying metabolic pathways.

This technical guide provides a comprehensive analysis of the key physicochemical properties of (3,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this compound. The narrative emphasizes the rationale behind experimental choices and provides detailed, self-validating protocols for determining its essential physicochemical parameters.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

IUPAC Name: (3,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone

Chemical Formula: C₁₈H₁₇Cl₂NOS

Molecular Weight: 382.31 g/mol

Chemical Structure:

Figure 1: 2D Chemical Structure of (3,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone.

Predicted and Key Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery and development, as these characteristics directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

| Property | Predicted Value/Range | Significance in Drug Development |

| Melting Point (°C) | Solid at room temperature; likely >150°C | Purity assessment and solid-state stability. |

| Boiling Point (°C) | High, >400°C (decomposition likely) | Not a critical parameter for non-volatile solids. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Affects formulation, dissolution, and bioavailability.[3] |

| logP (Octanol-Water Partition Coefficient) | High, likely in the range of 4-6 | A key indicator of lipophilicity, influencing membrane permeability and absorption.[4] |

| pKa (Acid Dissociation Constant) | The thiomorpholine nitrogen is basic (predicted pKa ~7-8). The methanone is a very weak base. | Determines the ionization state at physiological pH, impacting solubility and receptor interaction.[5][6] |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (3,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone. These protocols are designed to be self-validating and adhere to high scientific standards.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.[7]

Apparatus: Digital melting point apparatus (e.g., DigiMelt or similar).

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Packing: Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[8][9]

-

Measurement (Rapid Determination):

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.[7]

-

-

Measurement (Accurate Determination):

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Use a fresh sample in a new capillary tube.

-

Set a slow heating rate (1-2 °C/min) starting from about 15-20°C below the approximate melting point.[8]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Figure 2: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Determining the solubility of a compound in various solvents is crucial for developing suitable formulations and predicting its behavior in biological fluids. A systematic approach using a range of solvents with varying polarities and pH is recommended.[3][10][11]

Procedure:

-

Solvent Selection: Prepare a panel of solvents including water, 0.1 M HCl, 0.1 M NaOH, phosphate-buffered saline (PBS, pH 7.4), ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Qualitative Assessment:

-

Quantitative Assessment (Thermodynamic Solubility):

-

Prepare saturated solutions by adding an excess of the compound to a known volume of the desired solvent (e.g., PBS pH 7.4).

-

Equilibrate the solutions on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Figure 3: Experimental Workflow for Solubility Determination.

Lipophilicity (logP) Determination

Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It is a critical parameter for predicting oral absorption and cell membrane permeability. The shake-flask method is the "gold standard" for logP determination.[12][13]

Procedure (Shake-Flask Method):

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Partitioning:

-

In a suitable vessel, combine equal volumes of the pre-saturated n-octanol and the aqueous stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.[12]

-

Allow the phases to separate completely, either by standing or by centrifugation.

-

-

Quantification:

-

Carefully sample both the aqueous and the n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.

-

The logP is the base-10 logarithm of P: logP = log10(P).[4]

-

Ionization Constant (pKa) Determination

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For a compound with a basic nitrogen, like the one in the thiomorpholine ring, the pKa is crucial for understanding its solubility and interactions in different physiological compartments. Due to the predicted poor aqueous solubility, a co-solvent or surfactant-based potentiometric titration method is recommended.[5][14]

Procedure (Potentiometric Titration in a Co-solvent):

-

Co-solvent System: Prepare a series of aqueous-organic co-solvent mixtures (e.g., methanol-water or dioxane-water) in varying ratios (e.g., 30:70, 50:50, 70:30 organic:aqueous).

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in each co-solvent mixture.

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the half-equivalence point from the curve for each co-solvent mixture. The pH at the half-equivalence point corresponds to the apparent pKa (pKa') in that solvent mixture.

-

-

Extrapolation to Aqueous pKa:

-

Plot the apparent pKa' values against the mole fraction or percentage of the organic co-solvent.

-

Extrapolate the resulting linear plot to zero organic co-solvent to obtain the aqueous pKa value.[6]

-

Synthesis Pathway

A plausible synthetic route for (3,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone can be proposed based on established organic chemistry principles and analogous reactions found in the literature.[15][16] A common approach involves the coupling of a benzophenone precursor with thiomorpholine.

A likely two-step synthesis could be:

-

Friedel-Crafts Acylation: Reaction of 1,2-dichlorobenzene with 4-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate (3,4-dichlorophenyl)(4-(chloromethyl)phenyl)methanone.

-

Nucleophilic Substitution: Reaction of the chloromethyl intermediate with thiomorpholine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., acetonitrile or DMF) to yield the final product.

Figure 4: Proposed Two-Step Synthesis Pathway.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of (3,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone. By following the detailed experimental protocols outlined herein, researchers can obtain reliable data on the compound's melting point, solubility, lipophilicity, and ionization constant. This information is essential for advancing the understanding of this molecule and for making informed decisions in the context of drug discovery and development. The proposed synthesis offers a practical route for obtaining the compound for further investigation.

References

-

NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

-

Protheragen. (n.d.). API Physical Characteristics Testing. Retrieved from [Link]

-

Popa, G., Șuta, L. M., & Efrem, V. G. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]

-

Bosch, E., & Roses, M. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Scientific Research Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

van der Water, B. E., & Schoonen, J. (2010). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- University of Sulaimani. (2024, September 24). Solubility test for Organic Compounds.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

-

CD Formulation. (n.d.). API Physical & Chemical Characterization. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach | Request PDF. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Farmacia. (n.d.). Experimental determination of the logP using the spectrophotometric method. Retrieved from [Link]

-

Mat-pKa. (2016, February 19). pKa Determination of a Non-hydro-soluble Chemical Substance, Issued from Chiral Chromatographic Solubility Profiles and Mat-pKa. Retrieved from [Link]

-

University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

JoVE. (2018, August 9). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemsrc. (2025, November 2). (4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,4-Dichlorophenyl)-3-iodo-4-morpholino-1H-pyrrole-2,5-dione. Retrieved from [Link]

-

gsrs. (n.d.). 3-THIOMORPHOLINONE, 4-(3,4-DICHLOROPHENYL)-2-(1,2,3,4-TETRAHYDRO-2-METHYLPYRAZINO(1,2-A)INDOL-10-YL)-. Retrieved from [Link]

-

PubChem. (n.d.). 5R-(3,4-Dichlorophenylmethyl)-3-(2-thiophenesulfonylamino)-4-oxo-2-thionothiazolidine. Retrieved from [Link]

-

Reagentia. (n.d.). (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone (1 x 100 mg). Retrieved from [Link]

-

PubChem. (n.d.). 4-[(3,4-Dichlorophenyl)methyl]-2-methylmorpholine. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloromethylphenidate. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Retrieved from [Link]

-

MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, anticancer and antituberculosis studies for [1-(4-chlorophenyl) cyclopropyl] (piperazine-yl) methanone derivates. Retrieved from [Link]

-

PubMed. (2019, February 15). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Retrieved from [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. pacelabs.com [pacelabs.com]

- 3. chem.ws [chem.ws]

- 4. acdlabs.com [acdlabs.com]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. enamine.net [enamine.net]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation and Spectral Analysis of (3,4-Dichlorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone (CAS 898787-87-6)

Introduction

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides an in-depth, practical overview of the structural elucidation of (3,4-Dichlorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone , registered under CAS number 898787-87-6. The narrative that follows is a detailed walkthrough of the analytical processes and deductive reasoning employed to confirm its molecular architecture. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices and the integration of data from multiple analytical platforms.

The structural confirmation of a novel chemical entity is rarely a linear process. It is an iterative cycle of hypothesis, experimentation, and data interpretation. For CAS 898787-87-6, a multifaceted approach is essential, leveraging the strengths of Mass Spectrometry (MS) for molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, and Infrared (IR) spectroscopy for functional group identification.

Molecular Identity and Physicochemical Properties

-

Chemical Name: (3,4-Dichlorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone

-

Synonyms: 3,4-Dichloro-3'-thiomorpholinomethyl benzophenone

-

CAS Number: 898787-87-6

-

Molecular Formula: C₁₈H₁₇Cl₂NOS

| Property | Value |

| Molecular Weight | 366.31 g/mol |

| Monoisotopic Mass | 365.04079 Da |

| XLogP3 | 4.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Strategic Workflow for Structural Elucidation

The elucidation process follows a logical progression, beginning with the determination of the molecular formula and proceeding to the detailed mapping of atomic connectivity. Each step provides a piece of the puzzle, and the confluence of all data provides the definitive structural assignment.

Caption: A logical workflow for the structural elucidation of CAS 898787-87-6.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

Mass spectrometry is the initial and critical step for determining the molecular weight of an unknown compound.[1][2] High-resolution mass spectrometry (HRMS) further provides the high-accuracy mass measurement necessary to deduce the elemental composition.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A 1 mg/mL solution of the compound is prepared in methanol.

-

Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Ionization Mode: Positive ESI is chosen due to the presence of the nitrogen atom in the thiomorpholine ring, which is readily protonated.

-

Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-1000.

-

Mass Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.

Data Interpretation and Results

The HRMS spectrum would be expected to show a protonated molecular ion [M+H]⁺. The presence of two chlorine atoms will result in a characteristic isotopic pattern.

| Ion | Calculated m/z | Predicted Observed m/z | Isotopic Pattern |

| [M+H]⁺ | 366.0486 | 366.0481 | M, M+2, M+4 in a ~9:6:1 ratio |

The predicted observation of an ion at m/z 366.0481 with the distinct isotopic signature of two chlorine atoms would strongly support the molecular formula C₁₈H₁₇Cl₂NOS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Predicted Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (thiomorpholine and methylene) |

| ~1665 | C=O stretch | Ketone (diaryl) |

| ~1600-1450 | C=C stretch | Aromatic rings |

| ~1100-1000 | C-Cl stretch | Aryl chloride |

| ~700-600 | C-S stretch | Thioether (thiomorpholine) |

The presence of a strong absorption band around 1665 cm⁻¹ is a key indicator of the ketone functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity of atoms.[5][6] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra are acquired.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.4 | m | 7H | Aromatic protons |

| ~3.6 | s | 2H | -CH₂- (methylene bridge) |

| ~2.7 | t | 4H | -CH₂-S- (thiomorpholine) |

| ~2.5 | t | 4H | -CH₂-N- (thiomorpholine) |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~195 | No peak | C=O (ketone) |

| ~140-125 | No peak | Aromatic quaternary carbons |

| ~135-125 | Positive | Aromatic CH |

| ~62 | Negative | -CH₂- (methylene bridge) |

| ~55 | Negative | -CH₂-N- (thiomorpholine) |

| ~28 | Negative | -CH₂-S- (thiomorpholine) |

2D NMR Interpretation: Connecting the Pieces

-

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the connectivity within the aromatic rings and the thiomorpholine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the overall connectivity of the molecule. Long-range correlations (2-3 bonds) between protons and carbons would be expected to confirm the connection of the methylene bridge to the thiomorpholine nitrogen and one of the aromatic rings, as well as the linkage of the two aromatic rings through the ketone group.

Caption: Logical connections between NMR experiments for structural elucidation.

Conclusion

The structural elucidation of CAS 898787-87-6, (3,4-Dichlorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone, is achieved through the systematic application and interpretation of modern analytical techniques. High-resolution mass spectrometry establishes the molecular formula. FTIR spectroscopy confirms the presence of key functional groups, most notably the diaryl ketone. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the detailed atomic connectivity, allowing for the unambiguous assembly of the molecular structure. This guide underscores the necessity of an integrated analytical approach, where each technique provides complementary information, leading to a self-validating and definitive structural assignment.

References

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 40(1), 2. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Dunn, W. B., et al. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 46. [Link]

-

CURRENTA. (n.d.). Mass spectrometry for structural elucidation. CURRENTA. [Link]

-

Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka. [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 4. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Dichlorinated Benzophenone Thiomorpholine Derivatives

An In-depth Technical Guide

Executive Summary

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of novel drug discovery. This guide delves into the burgeoning field of dichlorinated benzophenone thiomorpholine derivatives, a chemical class engineered by integrating the robust benzophenone core with the versatile thiomorpholine heterocycle. The inclusion of dichlorination further modulates the physicochemical properties of these molecules, enhancing their potential for potent and selective biological activity. We will explore the compelling preclinical evidence demonstrating their significant anticancer, antimicrobial, and anti-inflammatory properties. This document provides an in-depth analysis of the mechanisms of action, synthesizes key quantitative data from cytotoxicity and antimicrobial assays, and presents detailed experimental protocols to empower researchers in the field. Our objective is to furnish drug development professionals with a comprehensive understanding of this promising class of compounds and to provide a scientifically grounded framework for their future investigation and optimization.

Introduction: The Rationale for a Hybrid Scaffold

The design of novel therapeutic agents often involves the hybridization of known pharmacophores to create molecules with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. The dichlorinated benzophenone thiomorpholine scaffold is a prime example of this strategy, leveraging the distinct advantages of its constituent parts.

-

The Thiomorpholine Moiety: A Privileged Heterocycle: Thiomorpholine, a saturated six-membered ring containing both sulfur and nitrogen, is considered a "privileged scaffold" in drug discovery.[1][2][3] Its sulfur atom, replacing the oxygen of its morpholine analogue, increases lipophilicity, which can enhance membrane permeability and target engagement.[4] This heterocycle is a versatile component in compounds demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects.[1][3][5] The thiomorpholine ring's non-planar, flexible conformation allows it to adapt to the three-dimensional architecture of various biological targets.

-

The Dichlorinated Benzophenone Core: A Potent Pharmacophore: Benzophenones are a class of compounds found in natural products and synthetic molecules with a broad spectrum of biological activities.[6] The incorporation of two chlorine atoms onto the benzophenone skeleton is a critical modification. Halogenation, particularly chlorination, can significantly increase the lipophilicity and metabolic stability of a compound. Furthermore, chlorine atoms can form halogen bonds, a type of non-covalent interaction that can contribute to stronger and more specific binding to protein targets, thereby enhancing biological activity.[7][8][9] Derivatives have shown significant antimicrobial and anticancer properties.[10][11][12]

By combining these two moieties, dichlorinated benzophenone thiomorpholine derivatives emerge as a class of molecules with high potential for potent and multifaceted therapeutic applications.

Anticancer Activity: Disrupting Malignant Processes

A significant body of research points to the potent cytotoxic effects of thiomorpholine-containing compounds against various cancer cell lines.[1][13][14] The dichlorinated benzophenone derivatives build on this foundation, demonstrating efficacy through multiple mechanisms of action.

Mechanisms of Anticancer Action

These derivatives primarily exert their anticancer effects by inducing programmed cell death (apoptosis) and inhibiting critical cell survival signaling pathways.

-

Induction of the Intrinsic Apoptotic Pathway: Many thiomorpholine derivatives trigger apoptosis through the mitochondrial pathway.[13][15][16] This process involves the disruption of the mitochondrial outer membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3), which systematically dismantle the cell, leading to its death.[13]

-

Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivity is a hallmark of many cancers. Certain thiomorpholine derivatives have been identified as inhibitors of this pathway.[17] By blocking key kinases like PI3K or mTOR, these compounds can halt the pro-survival signals, leading to cell cycle arrest and apoptosis.[17]

Quantitative Cytotoxicity Data

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiomorpholine-Thiazole Hybrid | A549 (Lung) | 3.72 | [13] |

| Thiomorpholine-Thiazole Hybrid | HT29 (Colon) | 2.01 | [1] |

| Thiomorpholine-1,1-Dioxide-Triazole Hybrid | MCF-7 (Breast) | Potent Activity Reported | [18] |

| 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | 8.50 - 12.76 | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

Causality: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect of the compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dichlorinated benzophenone thiomorpholine derivatives in culture medium. The final solvent concentration (typically DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO)[7] or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

In an era of growing antimicrobial resistance, the search for new antibacterial and antifungal agents is critical. Benzophenone and thiomorpholine derivatives have independently shown promise in this area.[3][6][10] Their combination in a single scaffold offers a promising strategy for developing novel antimicrobial drugs.

Spectrum of Activity and Mechanism

These compounds have demonstrated activity against a range of pathogens, including Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria.[9][11][12][19] While the exact mechanisms are still under investigation, they are thought to involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation.[19]

Quantitative Antimicrobial Data

The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Garcinia Benzophenone Derivatives | MRSA | 3.1 - 12.5 | [11][12] |

| Dichlorinated Benzophenone from Fungus | MRSA | 37 ng/mL | [9] |

| General Benzophenone Derivatives | Various Bacteria & Fungi | Moderate to Good Activity | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Causality: The test identifies the lowest concentration of a drug that can inhibit the growth of a specific microorganism under defined laboratory conditions. The absence of visible growth (turbidity) in the wells indicates that the compound has successfully inhibited microbial proliferation at that concentration.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by reading the optical density with a plate reader.

Anti-inflammatory Properties

Chronic inflammation is implicated in numerous diseases. Thiomorpholine and benzophenone derivatives have been reported to possess anti-inflammatory properties, suggesting a role for the hybrid molecules in this therapeutic area.[1][5][8][20]

Mechanism of Action

A primary mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators. In response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce high levels of nitric oxide (NO) and prostaglandins, synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[20] Dichlorinated benzophenone thiomorpholine derivatives may exert their effects by downregulating the expression or activity of these enzymes.

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The Griess assay is a simple and sensitive method for measuring nitrite (a stable breakdown product of NO) in aqueous solutions.

Causality: A reduction in nitrite concentration in the culture medium of LPS-stimulated macrophages treated with a test compound indicates that the compound has inhibited NO production, a key marker of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Cell Culture: Plate a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, typically LPS (1 µg/mL), and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide in acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Conclusion and Future Directions

Dichlorinated benzophenone thiomorpholine derivatives represent a highly promising class of compounds with a diverse pharmacological profile. The strategic fusion of these two scaffolds has yielded molecules with potent anticancer, antimicrobial, and anti-inflammatory activities in preclinical studies. The data synthesized in this guide underscores their potential to address significant unmet needs in oncology and infectious diseases.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the benzophenone and thiomorpholine rings is necessary to optimize potency and selectivity.

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways is crucial for rational drug design.

-

In Vivo Efficacy and Safety: Promising lead compounds must be advanced into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Selectivity Profiling: It is imperative to assess the selectivity of these compounds, ensuring they preferentially target cancer cells or microbes over healthy host cells to minimize potential toxicity.[13]

This technical guide provides a solid foundation for researchers and drug developers. By leveraging the protocols and understanding the mechanisms outlined herein, the scientific community can accelerate the translation of these promising derivatives from laboratory curiosities into next-generation therapeutic agents.

References

- Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- Sci-Hub. (n.d.). Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents.

- BenchChem. (2025). The Diverse Biological Landscape of Thiomorpholine 1,1-Dioxide Derivatives: An In-depth Technical Guide.

- BenchChem. (2025). A Comparative Guide to 4-(Furan-3-carbonyl)thiomorpholine and Other Heterocyclic Scaffolds in Drug Discovery.

- BenchChem. (2025). Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Eng.

- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- MDPI. (n.d.). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities.

- Der Pharma Chemica. (n.d.). In vitro antibacterial and antifungal evaluation of some benzophenone analogues.

- J-Stage. (n.d.). Antibacterial Activity of Some Garcinia Benzophenone Derivatives against Methicillin-Resistant Staphylococcus aureus.

- ResearchGate. (n.d.). Design, synthesis of novel thiazole‐thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies | Request PDF.

- ResearchGate. (n.d.). Antimicrobial activity of benzophenone-substituted chitosan coatings....

- ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

- PubMed. (1996). Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus.

- BenchChem. (n.d.). A Technical Guide to the Biological Activities of....

- NIH. (n.d.). Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study.

- BenchChem. (n.d.). 2-Amino-2',5-dichlorobenzophenone | 2958-36-3.

- NIH. (n.d.). Secondary Metabolites from Coral-Associated Fungi: Source, Chemistry and Bioactivities - PMC.

- NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- ResearchGate. (2021). (PDF) Marine Pharmacology in 2016–2017: Marine Compounds with Antibacterial, Antidiabetic, Antifungal, Anti-Inflammatory, Antiprotozoal, Antituberculosis and Antiviral Activities; Affecting the Immune and Nervous Systems, and Other Miscellaneous Mechanisms of Action.

- NIH. (n.d.). Marine Pharmacology in 2016–2017: Marine Compounds with Antibacterial, Antidiabetic, Antifungal, Anti-Inflammatory, Antiprotozoal, Antituberculosis and Antiviral Activities; Affecting the Immune and Nervous Systems, and Other Miscellaneous Mechanisms of Action.

- ResearchGate. (2017). Two Dichlorinated Benzophenone Derivatives from the Soft Coral-Derived Pestalotiopsis sp. Fungus and Their Antibacterial Activity | Request PDF.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jchemrev.com [jchemrev.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. benchchem.com [benchchem.com]

- 8. Secondary Metabolites from Coral-Associated Fungi: Source, Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antibacterial Activity of Some Garcinia Benzophenone Derivatives against Methicillin-Resistant Staphylococcus aureus [jstage.jst.go.jp]

- 12. Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sci-hub.se [sci-hub.se]

- 19. researchgate.net [researchgate.net]

- 20. Marine Pharmacology in 2016–2017: Marine Compounds with Antibacterial, Antidiabetic, Antifungal, Anti-Inflammatory, Antiprotozoal, Antituberculosis and Antiviral Activities; Affecting the Immune and Nervous Systems, and Other Miscellaneous Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Target Prediction of 3,4-dichloro-3'-thiomorpholinomethyl benzophenone: A Strategic Workflow

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, the foremost of which is the identification of its biological targets. This process, known as target deconvolution, is critical for understanding a compound's mechanism of action, predicting its efficacy, and anticipating potential off-target effects. For "orphan" molecules like 3,4-dichloro-3'-thiomorpholinomethyl benzophenone, for which public bioactivity data is scarce, computational or in silico methods provide a powerful, cost-effective, and rapid means of generating testable hypotheses.

This technical guide presents a comprehensive, multi-faceted in silico workflow designed to predict the biological targets of this compound. Moving beyond a simple list of steps, we delve into the causality behind our methodological choices, advocating for a consensus-driven approach that integrates ligand-based and structure-based techniques. By cross-referencing predictions from orthogonal methodologies, we can significantly increase the confidence in our candidate targets, thereby providing a robust, data-driven foundation for subsequent experimental validation.

Introduction: The Quest for Molecular Targets

The Challenge of Orphan Ligands

In the vast chemical space, countless compounds possess potential therapeutic value that remains untapped simply because their biological interacting partners are unknown. These "orphan ligands" represent a significant challenge in drug discovery. Traditional experimental screening methods, while definitive, are resource-intensive and time-consuming. The critical need is for a strategic approach to narrow the field of potential targets to a manageable number for focused laboratory investigation.

A Multi-Pronged In Silico Strategy

No single computational method is infallible. Therefore, this guide is built upon a foundational principle of data triangulation. We will employ two major classes of in silico techniques:

-

Ligand-Based Methods: These approaches operate on the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar biological activities.[1][2] By comparing our query compound to large databases of molecules with known targets, we can infer its potential interactions.

-

Structure-Based Methods: These methods utilize the three-dimensional structures of proteins to predict interactions. The primary technique in this category is reverse docking, which computationally "fits" our ligand into the binding sites of thousands of potential protein targets to identify favorable binding partners.[2][3]

The strength of this strategy lies in convergence. A protein target predicted by both a ligand-based method (indicating similarity to known binders) and a structure-based method (indicating a high-affinity physical interaction) becomes a high-confidence candidate for experimental validation.

Profile of the Query Molecule: this compound

Before initiating any computational analysis, we must first characterize our query molecule.

| Property | Value | Source |

| Chemical Name | This compound | BLDpharm |

| CAS Number | 898783-16-9 | [4] |

| Molecular Formula | C18H17Cl2NOS | [4][5] |

| Molecular Weight | 366.31 g/mol | [4][6] |

| SMILES | O=C(C1=CC=C(CN2CCSCC2)C=C1)C3=CC=C(Cl)C(Cl)=C3 | [4] |

The Simplified Molecular Input Line Entry System (SMILES) string is the primary input for the majority of ligand-based prediction tools.

Foundational Workflow: A Consensus-Driven Strategy

The overall strategy is designed to generate, refine, and prioritize a list of putative targets. The workflow diagram below illustrates the parallel and convergent nature of our approach, ensuring that our final predictions are robust and supported by multiple lines of computational evidence.

Caption: Consensus workflow for in silico target prediction.

Ligand-Based Target Prediction: Leveraging Chemical Similarity

The foundational principle of ligand-based methods is that a novel compound's bioactivity can be hypothesized by comparing it to a vast library of compounds with experimentally validated activities.[2] We utilize a suite of well-established, publicly accessible web servers for this purpose, each offering a slightly different algorithm for comparison.

Methodology: Parallel Screening with Web Servers

The rationale for using multiple servers is to build consensus. A target predicted by different algorithms has a higher likelihood of being a true positive. These tools are powerful because they are built upon enormous, manually curated databases like ChEMBL and PubChem, which link chemical structures to bioactivity data.[7][8][9]

This server predicts targets by combining 2D (molecular fingerprint) and 3D (molecular shape) similarity measures between the query molecule and a library of known ligands.[10][11][12] This dual approach is particularly effective when no ligands with the same chemical scaffold have been discovered for a given target.[12]

Step-by-Step Protocol:

-

Navigate to the SwissTargetPrediction web server.[13]

-

Input Structure: Paste the SMILES string (O=C(C1=CC=C(CN2CCSCC2)C=C1)C3=CC=C(Cl)C(Cl)=C3) into the query box.

-

Select Species: Choose "Homo sapiens" to focus the search on human proteins.

-

Execute Prediction: Click the "Predict targets" button.

-

Analyze Results: The output will be a list of probable targets, ranked by a probability score. Pay close attention to the target class (e.g., Kinase, GPCR, Protease), as this provides valuable mechanistic context.

SuperPred predicts targets by comparing the structural fingerprint of the input molecule to a database of approved drugs and their known targets.[14][15] It also provides predictions for the Anatomical Therapeutic Chemical (ATC) classification, offering clues about the compound's potential therapeutic area.[1]

Step-by-Step Protocol:

-

Navigate to the SuperPred web server.

-

Input Structure: Input the SMILES string or draw the molecule.

-

Select Prediction Type: Choose "Target-Prediction".

-

Execute Prediction: Submit the query.

-

Analyze Results: The server returns a list of predicted targets ranked by the Tanimoto coefficient, which quantifies structural similarity.[15] A similarity score greater than 0.85 is considered highly significant.[15]

Prediction of Activity Spectra for Substances (PASS) Online is a unique tool that predicts a wide spectrum of biological activities rather than just single targets.[16] It can forecast pharmacological effects, mechanisms of action, and even potential toxicity based on structure-activity relationships derived from its extensive training set.[16][17]

Step-by-Step Protocol:

-

Navigate to the PASS Online web resource (registration may be required).[16]

-

Input Structure: Provide the molecular structure via SMILES or by drawing it.

-

Execute Prediction: Run the prediction analysis.

-

Analyze Results: The output is a list of potential activities, each with a Pa (probability to be active) and Pi (probability to be inactive) score.[18] Focus on activities with high Pa values and low Pi values. These results can help corroborate target predictions from other servers (e.g., if "Kinase inhibitor" is a predicted activity, it supports kinase targets found by SwissTargetPrediction).

Data Consolidation and Analysis

The outputs from these servers should be consolidated into a single table to facilitate comparison.

Table 1: Hypothetical Consolidated Results from Ligand-Based Servers

| Predicted Target | UniProt ID | Target Class | SwissTarget (Probability) | SuperPred (Tanimoto) | Corroborating PASS Activity (Pa) |

|---|---|---|---|---|---|

| MAP Kinase 1 | P28482 | Kinase | 0.65 | 0.82 | Kinase inhibitor (0.89) |

| Dopamine D2 Rec | P14416 | GPCR | 0.58 | 0.86 | Dopaminergic agent (0.91) |

| Cathepsin K | P43235 | Protease | 0.45 | N/A | Protease inhibitor (0.75) |

| FAAH | O00519 | Hydrolase | 0.41 | 0.79 | Hydrolase inhibitor (0.82) |

Structure-Based Target Prediction: Reverse Docking

Reverse docking flips the conventional virtual screening paradigm: instead of screening many compounds against one target, we screen one compound against many targets.[3][19] This structure-based approach provides a biophysical basis for potential interactions, complementing the similarity-based evidence from ligand-based methods.

Principle: Interrogating the Proteome with Molecular Docking

The core of reverse docking is a scoring function that estimates the binding affinity (e.g., in kcal/mol) between the ligand and a protein's binding site. By systematically docking our query molecule into a library of 3D protein structures (e.g., all human proteins in the Protein Data Bank), we can rank proteins based on their predicted affinity for the compound.[20]

Methodology: A High-Throughput Docking Workflow

Step-by-Step Protocol:

-

Ligand Preparation:

-

Convert the 2D SMILES string into a 3D structure (.sdf or .mol2 format) using a tool like Open Babel.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, realistic conformation.

-

Prepare the ligand for docking by assigning atom types and charges (e.g., creating a .pdbqt file for AutoDock Vina).[21]

-

-

Target Library Preparation:

-

Assemble a library of high-quality, druggable protein structures. This can be curated from the PDB or specialized databases.

-

Prepare each protein for docking: remove water molecules, add polar hydrogens, and assign charges.

-

-

High-Throughput Docking:

-

Automate the docking process using a workflow management tool or custom scripts. For each protein in the library, define a search space (a "box") that encompasses the known binding site or the entire protein surface for blind docking.[21]

-

Execute the docking simulation using software like AutoDock Vina. The program will sample different positions and conformations of the ligand within the search space and calculate the binding affinity for the most favorable poses.[21]

-

-

Scoring and Ranking:

-

Collect the binding affinity scores for the top-ranked pose for each protein.

-

Rank all proteins in the library from the most favorable (most negative) to the least favorable binding energy.

-

Data Presentation

The top hits from the reverse docking screen should be tabulated for analysis.

Table 2: Hypothetical Top-Ranked Results from Reverse Docking Screen

| Rank | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Biological Function |

|---|---|---|---|---|

| 1 | MAP Kinase 1 | 4QTB | -9.8 | Signal Transduction |

| 2 | Serum Albumin | 1AO6 | -9.5 | Transporter (Potential Off-Target) |

| 3 | Estrogen Receptor | 1A52 | -9.2 | Nuclear Receptor |

| 4 | Dopamine D2 Rec | 6CM4 | -9.1 | GPCR Signaling |

| 5 | HSP90 | 2BSM | -8.9 | Chaperone Protein |

Target Prioritization and Pathway Analysis

The Consensus Approach: Synthesizing the Data

This is the most critical analytical step. We now compare the ranked lists generated from our orthogonal methods.

-

High-Confidence Targets: Proteins that appear in the top results of both the ligand-based screens (Table 1) and the structure-based screen (Table 2) are our highest-priority candidates. In our hypothetical example, MAP Kinase 1 and Dopamine D2 Receptor are identified by both approaches, making them compelling targets for further investigation.

-

Medium-Confidence Targets: Proteins that score very highly in one method but do not appear in the other are still of interest but are considered a lower priority.

From Targets to Pathways: Understanding Biological Context

Identifying a protein target is only part of the story. To understand the potential physiological effect of the compound, we must place these targets into the context of their biological pathways using databases like KEGG or Reactome. For example, identifying MAP Kinase 1 (also known as ERK2) as a top target immediately implicates the compound in the MAPK/ERK signaling pathway, which is a central regulator of cell proliferation, differentiation, and survival.

Caption: Potential mechanism via MAP Kinase 1 inhibition.

Conclusion: From In Silico Prediction to Experimental Validation

This guide has outlined a robust, multi-modal in silico strategy for identifying the biological targets of this compound. By integrating ligand-based similarity searches with structure-based reverse docking, we have generated a prioritized list of high-confidence targets, exemplified by MAP Kinase 1 and the Dopamine D2 Receptor.

-

In Vitro Binding Assays: To confirm a direct physical interaction between the compound and the purified target protein.

-

Enzymatic or Functional Assays: To determine if the binding event modulates the protein's activity (e.g., a kinase inhibition assay).

-

Cell-Based Assays: To assess the compound's effect on the relevant signaling pathway within a cellular context.

By bridging state-of-the-art computational techniques with targeted experimental validation, we can efficiently and effectively elucidate the mechanism of action of novel chemical entities, accelerating their journey in the drug discovery pipeline.

References

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Bio.tools. (n.d.). SwissTargetPrediction. Retrieved from [Link]

-

Luo, H., et al. (2024). A review of machine learning-based methods for predicting drug-target interactions. Health Information Science and Systems, 12(1), 30. [Link]

-

Koutsoukas, A., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]

-

SuperPred. (n.d.). About SuperPred. Retrieved from [Link]

-

Bio.tools. (n.d.). SuperPred. Retrieved from [Link]

-

UNIR. (2024). Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. International Journal on Recent and Innovation Trends in Computing and Communication, 12(6). [Link]

-

Data.gov. (n.d.). PubChem Compound. Retrieved from [Link]

-

Wikipedia. (n.d.). PubChem. Retrieved from [Link]

-

Health Sciences Library System. (2008). SuperPred -- target-prediction server. Retrieved from [Link]

-

Nickel, J., et al. (2014). SuperPred: update on drug classification and target prediction. Nucleic Acids Research, 42(Web Server issue), W26–W31. [Link]

-

Oxford Academic. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

-

NC State University Libraries. (n.d.). PubChem. Retrieved from [Link]

-

Semantic Scholar. (2014). SuperPred: update on drug classification and target prediction. [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]

-

Virginia Open Data Portal. (n.d.). PubChem Compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

Sharma, A., et al. (2025). Pharmacophore modeling in drug design. Biotechnology Advances, 85, 108507. [Link]

-

Kaggle. (n.d.). ChEMBL EBI Small Molecules Database. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications? [Link]

-

Frontiers. (2021). Application of Machine Learning for Drug–Target Interaction Prediction. Frontiers in Molecular Biosciences. [Link]

-

MDPI. (2023). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences. [Link]

-

Oxford Academic. (2020). Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. Briefings in Bioinformatics. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-